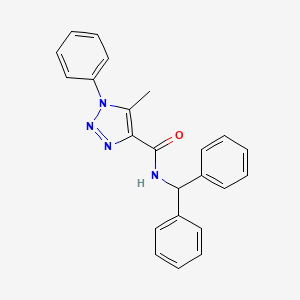

N-(diphenylmethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-benzhydryl-5-methyl-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O/c1-17-21(25-26-27(17)20-15-9-4-10-16-20)23(28)24-22(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16,22H,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIYHUZXCOOTKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(diphenylmethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on anticancer and antimicrobial properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

The triazole ring contributes to its biological activity through interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound this compound has been evaluated against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study published in the Egyptian Journal of Chemistry, several triazole derivatives were screened against six cancer cell lines. The results indicated that compounds similar to this compound showed promising antiproliferative activity with IC50 values ranging from 2.4 μM to 4.9 μM against MCF-7 breast cancer cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 3.0 |

| Compound A | HCT116 | 2.6 |

| Compound B | HepG2 | 1.4 |

The anticancer activity of triazoles is often linked to their ability to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibiting TS leads to apoptosis in cancer cells. In a comparative analysis, the compound exhibited TS inhibition with an IC50 value of 3.72-fold more potent than standard drugs like Pemetrexed .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial effects.

Case Study: Antimicrobial Screening

A study highlighted that various triazole derivatives demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound was found to inhibit these pathogens effectively, suggesting its potential as an antimicrobial agent .

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 30 |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The triazole ring in this compound has been associated with anticancer properties. Triazoles are known for their ability to inhibit the growth of cancer cells by interfering with various cellular processes. For instance, studies have shown that derivatives of triazoles can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases or the modulation of apoptotic pathways .

Antimicrobial Properties

Research indicates that N-(diphenylmethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits antimicrobial activity against a range of pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes contributes to its effectiveness as an antimicrobial agent. In vitro studies demonstrated significant inhibition of bacterial growth, suggesting potential as a therapeutic agent for infections caused by resistant strains .

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. The compound has shown promise in reducing inflammation markers in preclinical models, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Agricultural Applications

Fungicides

The compound's structural characteristics make it a candidate for development as a fungicide. Triazole-containing compounds are widely used in agriculture for their efficacy against various fungal pathogens. Laboratory studies have demonstrated that this compound can inhibit the growth of fungi responsible for crop diseases, thereby enhancing agricultural productivity .

Plant Growth Regulators

Emerging research suggests that triazole derivatives may act as plant growth regulators. They can influence physiological processes such as germination and flowering, leading to improved crop yields. Field trials are needed to evaluate the practical applications in diverse agricultural settings .

Materials Science

Polymer Chemistry

this compound can serve as a building block in polymer synthesis. Its functional groups allow for modification and incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties. Research on polymer composites incorporating triazole derivatives has shown promising results in terms of durability and resistance to environmental degradation .

Nanotechnology

In nanotechnology, the compound's unique properties enable its use in the development of nanomaterials for drug delivery systems. The ability to encapsulate drugs within nanoparticles made from triazole derivatives can improve bioavailability and target specificity, making it a valuable tool in modern therapeutics .

Case Studies

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Triazole Modifications

1-Aryl Substitutions

- Compound I (ZIPSEY): Features a 4-chlorophenyl group at position 1 instead of phenyl. The electron-withdrawing chlorine enhances metabolic stability but reduces solubility compared to the parent compound .

- Compound III (LOHWIP): Substituted with an 8-(trifluoromethyl)quinolin-4-yl group at position 1, introducing a heteroaromatic system. The trifluoromethyl group increases hydrophobicity and may improve blood-brain barrier penetration .

5-Methyl Substitution

The 5-methyl group is conserved across most analogs (e.g., 3a–3p in ). This substituent stabilizes the triazole ring electronically and sterically, influencing binding affinity to biological targets .

Carboxamide Side-Chain Variations

Diphenylmethyl vs. Smaller Alkyl/Aryl Groups

- N-(2-Ethoxyphenyl) Analog (): Replaces diphenylmethyl with a 2-ethoxyphenyl group. The ethoxy group enhances water solubility (logP ≈ 3.2 vs.

- N-(Quinolin-2-yl) Derivatives (, e.g., 3o, 3p): Quinoline-containing analogs exhibit improved Wnt/β-catenin pathway inhibition (IC₅₀ < 1 μM) due to planar aromatic systems facilitating intercalation .

Halogenated Substituents

- N-(2,6-Difluorophenyl) Analog (): Difluorophenyl substitution introduces electronegative fluorine atoms, enhancing hydrogen-bonding interactions and metabolic stability (t₁/₂ > 6 hrs in vitro) .

- N-(4-Chlorophenyl) Derivatives (b, 3e): Chlorine increases molecular weight and melting points (mp 171–174°C vs. ~160°C for non-halogenated analogs) but may elevate toxicity risks .

Key Research Findings

Diphenylmethyl Group : Enhances lipophilicity (logP > 5) but limits solubility, making formulation challenging.

Halogenation : Fluorine or chlorine substituents improve target affinity but require careful toxicity profiling.

Heteroaromatic Systems: Quinoline or pyrazole moieties () broaden biological activity spectra compared to purely aliphatic substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.